7-Deacetoxyolepupuane
7-Deacetoxyolepupuane
Brand Name:
Vulcanchem
CAS No.:
134822-40-5
VCID:
VC0139429
InChI:
InChI=1S/C17H26O3/c1-11(18)20-15-14-12(10-19-15)6-7-13-16(2,3)8-5-9-17(13,14)4/h10,13-15H,5-9H2,1-4H3/t13-,14+,15-,17-/m0/s1
SMILES:
CC(=O)OC1C2C(=CO1)CCC3C2(CCCC3(C)C)C
Molecular Formula:
C17H26O3
Molecular Weight:
278.4 g/mol
7-Deacetoxyolepupuane
CAS No.: 134822-40-5
Main Products
VCID: VC0139429
Molecular Formula: C17H26O3
Molecular Weight: 278.4 g/mol
CAS No. | 134822-40-5 |
---|---|
Product Name | 7-Deacetoxyolepupuane |
Molecular Formula | C17H26O3 |
Molecular Weight | 278.4 g/mol |
IUPAC Name | [(1S,5aS,9aS,9bR)-6,6,9a-trimethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[g][2]benzofuran-1-yl] acetate |
Standard InChI | InChI=1S/C17H26O3/c1-11(18)20-15-14-12(10-19-15)6-7-13-16(2,3)8-5-9-17(13,14)4/h10,13-15H,5-9H2,1-4H3/t13-,14+,15-,17-/m0/s1 |
Standard InChIKey | VTWFKCAENOAYPA-IVSAIRAKSA-N |
Isomeric SMILES | CC(=O)O[C@H]1[C@H]2C(=CO1)CC[C@@H]3[C@@]2(CCCC3(C)C)C |
SMILES | CC(=O)OC1C2C(=CO1)CCC3C2(CCCC3(C)C)C |
Canonical SMILES | CC(=O)OC1C2C(=CO1)CCC3C2(CCCC3(C)C)C |
Synonyms | 7-Deacetoxyolepupuane |
PubChem Compound | 126180 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume